Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Lipophilicity ADME Prediction Ester Prodrug Design

Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (CAS 1172943-37-1) is a heterocyclic building block belonging to the pyrrolo[2,3-b]pyrazine scaffold, a privileged kinase-inhibitor chemotype. With a molecular formula of C₉H₈BrN₃O₂ and a molecular weight of 270.09 Da , it features a bromine at position 2 (cross-coupling handle), a methyl ester at position 7 (hydrolysable prodrug/solubility-modulating group), and a methyl substituent at position 6 (steric and electronic modulator of the bicyclic core).

Molecular Formula C9H8BrN3O2
Molecular Weight 270.08 g/mol
CAS No. 1172943-37-1
Cat. No. B1498042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
CAS1172943-37-1
Molecular FormulaC9H8BrN3O2
Molecular Weight270.08 g/mol
Structural Identifiers
SMILESCC1=C(C2=NC(=CN=C2N1)Br)C(=O)OC
InChIInChI=1S/C9H8BrN3O2/c1-4-6(9(14)15-2)7-8(12-4)11-3-5(10)13-7/h3H,1-2H3,(H,11,12)
InChIKeyOTFJHGJSOFLWQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (CAS 1172943-37-1): Procurement-Relevant Structural and Physicochemical Profile


Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (CAS 1172943-37-1) is a heterocyclic building block belonging to the pyrrolo[2,3-b]pyrazine scaffold, a privileged kinase-inhibitor chemotype [1]. With a molecular formula of C₉H₈BrN₃O₂ and a molecular weight of 270.09 Da , it features a bromine at position 2 (cross-coupling handle), a methyl ester at position 7 (hydrolysable prodrug/solubility-modulating group), and a methyl substituent at position 6 (steric and electronic modulator of the bicyclic core) . Commercial sourcing shows typical purities of 95–98% .

Why Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate Cannot Be Swapped with Its Ethyl Ester or De-methyl Analog


The pyrrolo[2,3-b]pyrazine scaffold is exquisitely sensitive to both ester and halogen substitution, and in-class analogs are not functionally interchangeable [1]. The bromine at C2 enables Suzuki-Miyaura and Buchwald-Hartwig cross-couplings with predictable oxidative addition rates; the C6 methyl group electronically and sterically differentiates the core from the 6-unsubstituted or 6-aryl analogs described in aloisine patents [2]. Most critically, the methyl ester confers a computationally derived LogP of 1.57, in contrast to 2.21 for the corresponding ethyl ester, altering solubility, permeability, and metabolic vulnerability in any downstream biological series [3]. A procurement decision that treats these variants as equivalent risks introducing an uncontrolled vector shift that can derail SAR interpretation, synthetic route robustness, and ultimately lead-optimization timelines .

Quantitative Differentiation Evidence for Procurement of Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate


LogP Differential: Methyl Ester vs. Ethyl Ester Lipophilicity

The methyl ester analog exhibits a LogP of 1.57 (calculated), which is 0.64 log units lower than the corresponding ethyl ester (LogP = 2.2055 for CAS 125208-06-2) [1][2]. This difference predicts a roughly 4.4-fold higher aqueous solubility for the methyl ester under ion-corrected conditions, translating to improved permeability classification boundaries in Caco-2 and PAMPA assays .

Lipophilicity ADME Prediction Ester Prodrug Design

Halogen Reactivity Differentiation: Bromine at C2 vs. Chlorine or Hydrogen at C2 for Pd-Catalyzed Cross-Coupling

The bromine atom at C2 provides a kinetically competent oxidative addition site for palladium(0) catalysts. In the general reactivity order for aryl halides in Suzuki-Miyaura couplings, Ar-Br reacts approximately 10–100× faster than Ar-Cl under standard Pd(PPh₃)₄ conditions [1]. In the context of pyrrolo[2,3-b]pyrazines, patent US 8,937,069 explicitly defines R6a as Br as a preferred substituent for enabling sequential functionalization, distinct from Cl, methyl, or CN [2]. 2-Bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazine (CAS 1569514-98-2) is used to exploit the differential reactivity of Br and Cl for regioselective amination [3].

Cross-Coupling Suzuki-Miyaura Oxidative Addition Building Block

Molecular Weight and Heavy Atom Count Advantage Over Ethyl Ester for Fragment-Based Screening

The methyl ester (MW = 270.09 Da) is 14.02 Da lighter than the corresponding ethyl ester (MW = 284.11 g/mol for CAS 125208-06-2) . This 5% reduction in molecular weight, coupled with a low Fsp³ of 0.222, places the compound within the fragment-like property space (MW < 300) advocated by the Rule of Three for fragment-based lead discovery [1].

Fragment-Based Drug Discovery Molecular Weight Lead Efficiency

Purity and Reproducibility: Commercial Sourcing Grade Comparison

The methyl ester is routinely supplied at 98% purity (Fluorochem, CymitQuimica) , whereas the analogous ethyl ester (CAS 125208-06-2) is more frequently offered at 95–96% purity . This purity differential of 2–3 percentage points, while modest, can correspond to impurity profiles that complicate NMR analysis and affect yield reproducibility in multi-step sequences where the ester serves as a precursor to the carboxylic acid .

Chemical Purity Procurement Specification Synthetic Reproducibility

Defined Application Scenarios for Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate Based on Quantitative Evidence


Kinase-Focused Library Synthesis via Suzuki-Miyaura Diversification at C2

The C2-bromine enables robust parallel Suzuki-Miyaura diversification to generate focused libraries targeting ATP-binding sites of kinases (FGFR, CDK, ERK). The quantitative reactivity advantage of the aryl bromide over the chloride (10–100× relative oxidative addition rate) ensures high conversion in array format, while the methyl ester at C7 provides a convenient UV/ELSD chromatographic tag for purity assessment [1][2].

Fragment-Based Lead Discovery Campaigns Requiring MW < 300 and Defined LogP

With MW = 270 Da and a relatively low LogP of 1.57, this compound fits FBDD library specifications better than the ethyl ester analog (MW = 284 Da, LogP = 2.21). The 0.64-unit lower LogP predicts improved aqueous solubility and a reduced risk of non-specific aggregation, critical for SPR and NMR-based fragment screens [3][4].

Prodrug Synthesis and Carboxylic Acid Bioisostere Exploration

The methyl ester serves as a traceless protecting group for the C7 carboxylic acid; hydrolysis yields the free acid, which can be further elaborated to amides, hydroxamic acids, or tetrazoles. The higher commercial purity (98%) of the methyl ester starting material minimizes side-product formation during saponification compared to the ethyl ester (95–96%), improving yield consistency in scale-up protocols .

Quote Request

Request a Quote for Methyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.